Tetrahydrofluoroene 52
Overview
Description
MK-6913 is a potent and selective agonist of estrogen receptor beta. This compound has been primarily studied for its potential therapeutic applications in treating vasomotor symptoms such as hot flashes in postmenopausal women .
Preparation Methods
The synthesis of MK-6913 involves the enantioselective synthesis of a highly substituted tetrahydrofluorene derivative . The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions involving specific reagents and catalysts to achieve the desired enantioselectivity and potency .
Chemical Reactions Analysis
MK-6913 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of MK-6913 may result in the formation of ketones or aldehydes, while reduction may yield alcohols .
Scientific Research Applications
Mechanism of Action
MK-6913 exerts its effects by selectively binding to and activating estrogen receptor beta. This activation leads to the modulation of gene expression and subsequent biological responses. The molecular targets and pathways involved include the regulation of genes associated with cell proliferation, apoptosis, and differentiation .
Comparison with Similar Compounds
MK-6913 is unique in its high selectivity and potency as an estrogen receptor beta agonist. Similar compounds include:
Tetrahydrofluoroene derivatives: These compounds share a similar chemical structure and mechanism of action but may differ in their selectivity and potency.
Other estrogen receptor agonists: Compounds such as estradiol and tamoxifen also target estrogen receptors but have different selectivity profiles and therapeutic applications.
MK-6913 stands out due to its specific targeting of estrogen receptor beta, making it a valuable tool in research and potential therapeutic applications .
Properties
IUPAC Name |
(9aS)-3-tert-butyl-9a-(2-phenoxyethyl)-9,10-dihydro-8H-indeno[2,1-e]benzotriazol-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O2/c1-24(2,3)28-22-10-9-19-20(23(22)26-27-28)16-25(12-11-17(29)15-21(19)25)13-14-30-18-7-5-4-6-8-18/h4-10,15H,11-14,16H2,1-3H3/t25-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYLIIGQPIKTONH-RUZDIDTESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=C(C3=C(C=C2)C4=CC(=O)CCC4(C3)CCOC5=CC=CC=C5)N=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)N1C2=C(C3=C(C=C2)C4=CC(=O)CC[C@]4(C3)CCOC5=CC=CC=C5)N=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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